molecular formula C18H19NO3 B5791576 2-[(mesitylamino)carbonyl]phenyl acetate

2-[(mesitylamino)carbonyl]phenyl acetate

Cat. No.: B5791576
M. Wt: 297.3 g/mol
InChI Key: SECPXZWVZBOZSJ-UHFFFAOYSA-N
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Description

2-[(mesitylamino)carbonyl]phenyl acetate: is an organic compound that features a mesitylamino group attached to a phenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(mesitylamino)carbonyl]phenyl acetate typically involves the reaction of mesitylamine with phenyl acetate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 2-[(mesitylamino)carbonyl]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The mesitylamino or phenyl acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

Chemistry: 2-[(mesitylamino)carbonyl]phenyl acetate is used as a building block in organic synthesis

Biology: In biological research, this compound may be used as a probe or ligand to study enzyme interactions and protein binding. Its structural features make it suitable for investigating biochemical pathways.

Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability make it valuable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-[(mesitylamino)carbonyl]phenyl acetate involves its interaction with specific molecular targets. The mesitylamino group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. The phenyl acetate moiety may also play a role in modulating the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

  • 2-[(dimethylamino)carbonyl]phenyl acetate
  • 2-[(ethylamino)carbonyl]phenyl acetate
  • 2-[(tert-butylamino)carbonyl]phenyl acetate

Comparison: Compared to similar compounds, 2-[(mesitylamino)carbonyl]phenyl acetate is unique due to the presence of the mesitylamino group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-[(2,4,6-trimethylphenyl)carbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-11-9-12(2)17(13(3)10-11)19-18(21)15-7-5-6-8-16(15)22-14(4)20/h5-10H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECPXZWVZBOZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=CC=C2OC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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